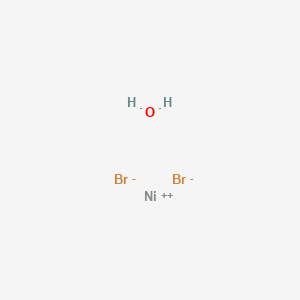

Nickel(II) bromide hydrate

Beschreibung

BenchChem offers high-quality Nickel(II) bromide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) bromide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

313223-18-6 |

|---|---|

Molekularformel |

Br2H2NiO |

Molekulargewicht |

236.52 g/mol |

IUPAC-Name |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

Kanonische SMILES |

O.[Ni+2].[Br-].[Br-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Nickel(II) Bromide Hydrates

This guide provides a comprehensive technical overview of nickel(II) bromide and its hydrated forms, designed for researchers, scientists, and professionals in drug development and materials science. It delves into the chemical formula, crystal structure, synthesis, and characterization of these inorganic compounds, offering field-proven insights and detailed experimental protocols.

Introduction to Nickel(II) Bromide and its Hydrates

Nickel(II) bromide, an inorganic compound with the chemical formula NiBr₂, is a versatile material with applications in catalysis, electroplating, and as a precursor in the synthesis of other nickel compounds.[1] Its ability to form various hydrates, compounds that incorporate water molecules into their crystal structure, is a key aspect of its chemistry. The general chemical formula for nickel(II) bromide hydrate is NiBr₂(H₂O)ₓ, where 'x' can be 0 for the anhydrous form, as well as 2, 3, or 6 for the known hydrated species.[2] The degree of hydration significantly influences the compound's physical and chemical properties, including its color, crystal structure, and thermal stability. The anhydrous material is a yellow-brown solid, while the hydrated forms are typically green crystalline solids.[2]

Chemical Formula and Stoichiometry

The stoichiometry of water molecules in the crystal lattice defines the specific hydrate of nickel(II) bromide. The most common and well-characterized forms are:

-

Anhydrous Nickel(II) Bromide (NiBr₂): Contains no water of crystallization.

-

Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O): Incorporates two water molecules per formula unit.

-

Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): Incorporates three water molecules per formula unit.[3]

-

Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O): Incorporates six water molecules per formula unit.

The precise hydration state is crucial for experimental reproducibility and for understanding the material's behavior in various applications.

Molecular and Crystal Structure

The coordination environment of the nickel(II) ion and the arrangement of atoms in the crystal lattice are fundamental to the properties of nickel(II) bromide hydrates. In all known forms, the nickel(II) ion typically adopts an octahedral coordination geometry.[2]

Anhydrous Nickel(II) Bromide (NiBr₂)

Anhydrous NiBr₂ adopts the cadmium chloride (CdCl₂) crystal structure, which is characterized by a layered lattice.[4] The nickel(II) ions are octahedrally coordinated to six bromide ions. It crystallizes in the trigonal crystal system with the space group R-3m.[5]

| Parameter | Value | Source |

| Crystal System | Trigonal | [5] |

| Space Group | R-3m | [5] |

| a, b | 3.67 Å | [5] |

| c | 19.61 Å | [5] |

| α, β | 90.00° | [5] |

| γ | 120.00° | [5] |

Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)

The hexahydrate is the most common hydrated form and its crystal structure has been well-characterized. It consists of discrete molecules of trans-[NiBr₂(H₂O)₄] and two additional water molecules of crystallization.[2] In the complex, the nickel(II) ion is octahedrally coordinated to two bromide ions and four water molecules. The two bromide ions are in a trans configuration.

Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)

The dihydrate is understood to have a linear chain structure, similar to the corresponding nickel(II) chloride dihydrate.[2] In this structure, the nickel(II) ions are octahedrally coordinated, with bridging bromide ions linking the nickel centers into polymeric chains.

Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O)

The crystal structure of the trihydrate has not been definitively confirmed by X-ray crystallography.[2] However, it is presumed to also adopt a chain-like structure.[2]

Synthesis of Nickel(II) Bromide Hydrates

The synthesis of specific nickel(II) bromide hydrates requires careful control of reaction conditions. The choice of starting materials and purification methods is critical to obtaining the desired hydration state.

Synthesis of Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)

A common and straightforward method for preparing the hexahydrate involves the reaction of a nickel(II) salt with hydrobromic acid.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve nickel(II) carbonate (NiCO₃) or nickel(II) oxide (NiO) in a slight excess of 48% hydrobromic acid (HBr). The reaction with carbonate will be accompanied by the evolution of carbon dioxide gas.

-

Heating and Dissolution: Gently heat the mixture with stirring until all the nickel salt has dissolved, resulting in a clear green solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Washing: Collect the resulting green crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any excess acid.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent, such as silica gel.

Causality of Experimental Choices: The use of a slight excess of hydrobromic acid ensures the complete conversion of the nickel starting material. Slow cooling is crucial for the formation of well-defined crystals. Washing with ice-cold water minimizes the dissolution of the product while removing impurities.

Synthesis of Lower Hydrates and Anhydrous NiBr₂

The lower hydrates and the anhydrous form are typically prepared by the controlled dehydration of the hexahydrate.

Protocol for Dehydration:

-

Apparatus: Place a known amount of NiBr₂·6H₂O in a thermogravimetric analyzer (TGA) or a tube furnace with a controlled atmosphere and temperature program.

-

Dehydration to Dihydrate: Heat the hexahydrate to approximately 80-100°C under a flow of inert gas (e.g., nitrogen). The mass loss should correspond to the removal of four water molecules.

-

Dehydration to Anhydrous NiBr₂: To obtain the anhydrous form, heat the hexahydrate to a temperature of about 140°C.[4] Complete dehydration is indicated by the cessation of mass loss and a color change from green to yellow-brown.

-

Handling: Anhydrous NiBr₂ is hygroscopic and should be handled and stored in a dry atmosphere, such as a glovebox or a desiccator with a strong desiccant.

Causality of Experimental Choices: The use of a controlled heating program allows for the stepwise removal of water molecules, enabling the isolation of specific lower hydrates. An inert atmosphere prevents the formation of nickel oxides at elevated temperatures.

Characterization Techniques

A combination of analytical techniques is employed to confirm the chemical formula and elucidate the structure of nickel(II) bromide hydrates.

X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique for identifying the crystalline phases and determining the crystal structure of materials.

Powder XRD Protocol:

-

Sample Preparation: Finely grind a small amount of the nickel(II) bromide hydrate sample to a homogenous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder, ensuring a flat and level surface.

-

Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) with a suitable step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are unique to each crystalline phase and can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) for phase identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal stability and dehydration processes of hydrated salts.

TGA/DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the nickel(II) bromide hydrate into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, revealing mass loss steps corresponding to dehydration. The DSC curve plots the heat flow to or from the sample, showing endothermic or exothermic events associated with phase transitions or reactions.

The TGA data can be used to quantitatively determine the number of water molecules lost at each step, confirming the initial hydration state of the sample. For example, the thermal decomposition of NiBr₂·6H₂O is expected to show distinct mass loss steps corresponding to the sequential removal of water molecules.

Safety and Handling

Nickel(II) bromide and its hydrates are classified as hazardous materials. They are harmful if swallowed and may cause an allergic skin reaction.[6] Furthermore, nickel compounds are considered to be carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the chemical formula and structure of nickel(II) bromide and its hydrates is essential for their effective application in research and industry. The distinct properties of the anhydrous, dihydrate, trihydrate, and hexahydrate forms necessitate careful synthesis and characterization to ensure the use of the appropriate material for a given purpose. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for the successful investigation and utilization of these important inorganic compounds.

References

-

Nickel(II) bromide. In Wikipedia. Retrieved from [Link]

-

NiBr2 (Trigonal, R-3m, 166). Materials Project. Retrieved from [Link]

-

The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. Retrieved from [Link]

-

TG/DSC curves of Ni(SO3NH2)2·xH2O. ResearchGate. Retrieved from [Link]

-

Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. Journal of Chemical Education. Retrieved from [Link]

-

Nickel(II) bromide trihydrate, >=98.0% (AT). PubChem. Retrieved from [Link]

-

Synthesis Nickel (II) and Copper (II) Complexes with a New Oxazoline Ligand, Bis 2-(2-Phenyl. Chemical Methodologies. Retrieved from [Link]

-

How to Prepare Sample for XRD Step By Step. YouTube. Retrieved from [Link]

-

XRD Sample Preparation. Wix.com. Retrieved from [Link]

-

trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide. ResearchGate. Retrieved from [Link]

-

Nickel(II) bromide. PubChem. Retrieved from [Link]

-

Crystal structure of trans-diaquabis(pyridine-2-carboxamide-N, O)-nickel(II) dibromide, [Ni(H2O)2{(OC(NH2)(C5H4N)}2]Br2. ResearchGate. Retrieved from [Link]

-

Nickel bromide (NiBr2), hexahydrate. PubChem. Retrieved from [Link]

-

X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility. Retrieved from [Link]

-

NiBr2 (trigonal, R-3m, 166). Materials Project. Retrieved from [Link]

-

Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano. Retrieved from [Link]

-

Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. Retrieved from [Link]

-

In Situ Synthesis of Ni(0) Catalysts Derived from Nickel Halides for Hydrolytic Dehydrogenation of Ammonia Borane. ResearchGate. Retrieved from [Link]

-

Materials Data on NiBr2 by Materials Project (Dataset). DOE Data Explorer. Retrieved from [Link]

-

Nickel bromide (NiBr2), trihydrate. PubChem. Retrieved from [Link]

-

Nickel(II) Bromide Trihydrate (NiBr2·6H2O)-Crystalline. FUNCMATER. Retrieved from [Link]

-

Micro-XRD and temperature-modulated DSC investigation of nickel-titanium rotary endodontic instruments. PubMed. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) analyses of superelastic and nonsuperelastic nickel-titanium orthodontic wires. PubMed. Retrieved from [Link]

-

DSC analysis of order-disorder transition in Ni3Al based alloys from NI-AL-CR system. ResearchGate. Retrieved from [Link]

-

Crystal structure of tetraaquabis(dimethylformamide)nickel(II) tetrachloroterephthalate, . ResearchGate. Retrieved from [Link]

Sources

- 1. Nickel bromide trihydrate | Br2H6NiO3 | CID 53471882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. imf.ucmerced.edu [imf.ucmerced.edu]

An In-depth Technical Guide to the Physical Properties of Nickel(II) Bromide Hexahydrate

This guide provides a comprehensive overview of the core physical properties of Nickel(II) bromide hexahydrate (NiBr₂·6H₂O), tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also the scientific context and experimental rationale crucial for practical application.

Fundamental Identification and Molecular Characteristics

Nickel(II) bromide can exist in an anhydrous form (NiBr₂) as well as several hydrated forms, with the hexahydrate being a common variant.[1][2] Understanding the fundamental identifiers is the first step in rigorous scientific application.

| Property | Value | Source(s) |

| Chemical Formula | NiBr₂·6H₂O | [2][3][4] |

| Molecular Weight | 326.59 g/mol | [3][4] |

| CAS Number | 18721-96-5 | [1][4][5] |

| IUPAC Name | nickel(2+);dibromide;hexahydrate | [4] |

The molecular weight is a critical parameter in stoichiometric calculations for chemical reactions and solution preparation. It is determined by summing the atomic weights of all atoms present in the empirical formula.[6]

Appearance, Crystal Structure, and Morphology

Nickel(II) bromide hexahydrate typically appears as blue-green crystals.[1][2] This distinct coloration is characteristic of the hydrated nickel(II) ion, which absorbs light in the red region of the visible spectrum. In contrast, the anhydrous form is a yellow-brown solid.[1][2]

The crystal structure of the hexahydrate consists of isolated trans-[NiBr₂(H₂O)₄] molecules along with two additional water molecules of crystallization.[1] In this arrangement, the nickel(II) ion adopts an octahedral molecular geometry, a common coordination for this ion.[1]

Caption: Coordination geometry of the trans-[NiBr₂(H₂O)₄] complex.

Solubility Profile

The solubility of a compound is a critical factor in its application, particularly in solution-based chemistry and drug formulation. Nickel(II) bromide hexahydrate is highly soluble in water.[7][8][9] Its solubility in water increases with temperature. It is also soluble in alcohol and ether.[10][11]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 113 |

| 10 | 122 |

| 20 | 131 |

| 25 | 134 |

| 40 | 144 |

| 100 | 155 |

Data sourced from multiple references.[1][2][12]

Experimental Protocol for Determining Aqueous Solubility:

A standard method for determining solubility is the isothermal equilibrium method.

-

Preparation: A supersaturated solution of Nickel(II) bromide hexahydrate is prepared in deionized water at a constant, controlled temperature.

-

Equilibration: The solution is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: A known volume of the clear supernatant is carefully extracted.

-

Analysis: The concentration of nickel in the sample is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculation: The solubility is then calculated and expressed in grams of solute per 100 mL of solvent.

Caption: Workflow for isothermal solubility determination.

Thermal Properties

The thermal stability of a hydrated salt is crucial for its storage and handling. Nickel(II) bromide hexahydrate undergoes dehydration upon heating. The hexahydrate readily loses water, and crystallization from aqueous solutions above 29°C yields the trihydrate (NiBr₂·3H₂O).[10][11][13] Further heating can lead to the formation of the dihydrate and eventually the anhydrous salt.[10][11] The anhydrous form has a high melting point of 963 °C, at which point it also sublimes.[1][2][13][14][15]

Thermal Decomposition Pathway:

The thermal decomposition of hydrated nickel salts can be a multi-step process. For instance, studies on nickel nitrate hexahydrate show a stepwise loss of water molecules, followed by the decomposition of the anhydrous salt to nickel oxide at higher temperatures.[16][17] A similar stepwise dehydration is expected for Nickel(II) bromide hexahydrate.

Experimental Technique: Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to study the thermal stability and decomposition of materials.

-

Sample Preparation: A small, accurately weighed sample of Nickel(II) bromide hexahydrate is placed in a TGA crucible.

-

Instrumentation: The crucible is placed in the TGA furnace.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

-

Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the loss of water molecules.

Other Key Physical Properties

| Property | Value | Notes | Source(s) |

| Density | 5.098 g/cm³ | This value is for the anhydrous form. | [1][2][13] |

| Hygroscopicity | Deliquescent | The compound readily absorbs moisture from the air to form a solution. | [8][9][10] |

| Magnetic Susceptibility (χ) | +5600.0·10⁻⁶ cm³/mol | For the anhydrous form. | [1][2] |

The hygroscopic nature of Nickel(II) bromide hexahydrate necessitates storage in a dry, well-sealed container to prevent deliquescence.[8][10]

Conclusion

The physical properties of Nickel(II) bromide hexahydrate are integral to its handling, storage, and application in research and development. A thorough understanding of its molecular characteristics, solubility, thermal behavior, and other physical attributes, as outlined in this guide, is essential for its effective and safe utilization. The experimental protocols and underlying scientific principles discussed provide a framework for the accurate characterization and application of this compound.

References

-

Wikipedia. Nickel(II) bromide. [Link]

-

Laboratory Notes. Nickel(II) Bromide (NiBr₂). [Link]

-

PubChem. Nickel bromide (NiBr2), hexahydrate. [Link]

-

LookChem. NICKEL(II) BROMIDE TRIHYDRATE 7789-49-3 wiki. [Link]

-

FUNCMATER. Nickel(II) Bromide Trihydrate (NiBr2•6H2O)-Crystalline. [Link]

-

ChemBK. Nickel bromide. [Link]

-

chemister.ru. nickel(II) bromide. [Link]

-

Molar Mass Calculator. NiBr26H2O molar mass. [Link]

-

Pharos. Nickel bromide (NiBr2), hexahydrate. [Link]

-

PubChem. Nickel(II) bromide. [Link]

-

Materials Project. mp-27637: NiBr2 (Trigonal, R-3m, 166). [Link]

-

ResearchGate. Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. [Link]

-

Carl ROTH. Nickel(II) bromide hydrate, CAS No. 207569-11-7. [Link]

-

ResearchGate. Synthesis and characterization of Ni(II) complex with 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-7,14-dienium bromide. [Link]

-

Jetir.Org. STUDY OF THERMAL DECOMPOSITION OF Ni(II) AND Fe(III) NITRATES AND THEIR MIXTURE. [Link]

-

LookChem. Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O. [Link]

-

ElectronicsAndBooks. Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O. [Link]

Sources

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. buy Nickel(II) Bromide Trihydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 3. chemscene.com [chemscene.com]

- 4. Nickel bromide (NiBr2), hexahydrate | Br2H12NiO6 | CID 17909383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18721-96-5|Nickel(II) bromide hexahydrate|BLD Pharm [bldpharm.com]

- 6. webqc.org [webqc.org]

- 7. Nickel (II) Bromide Hydrate - ProChem, Inc. [prochemonline.com]

- 8. CAS 207569-11-7: Nickel bromide (NiBr2), hydrate [cymitquimica.com]

- 9. NICKEL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. nickel(II) bromide [chemister.ru]

- 13. NICKEL(II) BROMIDE TRIHYDRATE | 7789-49-3 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. jetir.org [jetir.org]

- 17. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Nickel(II) Bromide Hydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of Nickel(II) bromide hydrate. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, reproducibility, and the rationale behind experimental choices to ensure the highest degree of scientific integrity.

Introduction: The Significance of Nickel(II) Bromide

Nickel(II) bromide (NiBr₂) is an inorganic compound that exists as a yellow-brown anhydrous solid or, more commonly, as hydrated crystalline forms with the general formula NiBr₂(H₂O)ₓ.[1] The most prevalent hydrates include the trihydrate (x=3) and the hexahydrate (x=6).[1][2] These hydrated salts typically present as green, hygroscopic crystals that are readily soluble in water, alcohol, and ammonium hydroxide.[3][4][5][6][7]

The utility of Nickel(II) bromide stems from its role as a versatile Lewis acid and a precursor for numerous nickel-based catalysts.[1] It is a crucial reagent in organic synthesis, particularly in carbon-carbon bond-forming cross-coupling reactions like the Suzuki coupling, where it offers a more cost-effective alternative to palladium-based catalysts.[8][9] Its applications extend to electroplating, where it serves as a source of nickel ions for creating corrosion-resistant coatings, and in materials science for the development of batteries and magnetic materials.[10][11][12]

This document will focus on the wet-chemical synthesis of Nickel(II) bromide hydrate, a common requirement for laboratories that need a reliable, high-purity source of this important compound.

Foundational Principles of Synthesis

The synthesis of Nickel(II) bromide hydrate is fundamentally an acid-base reaction. A basic nickel(II) salt is reacted with hydrobromic acid (HBr) to yield an aqueous solution of Nickel(II) bromide, from which the hydrated crystals can be isolated.

Equation 1: General Neutralization Reaction Ni(Base) + 2HBr(aq) → NiBr₂(aq) + Byproducts

Rationale for Precursor Selection

The choice of the nickel precursor is a critical experimental parameter that influences reaction kinetics, safety, and the purity of the final product.

-

Nickel(II) Carbonate (NiCO₃): This is the most frequently recommended precursor. Its reaction with HBr is an acid-carbonate reaction that produces carbon dioxide gas and water as byproducts. The effervescence of CO₂ provides a clear visual indicator of the reaction's progress and its eventual completion. The gaseous nature of the primary byproduct simplifies purification, as it escapes the reaction vessel, driving the equilibrium towards the products.

-

Nickel(II) Oxide (NiO): As a basic oxide, NiO reacts with HBr in a direct neutralization to form NiBr₂ and water. However, NiO is often more refractory and less reactive than the carbonate salt. Consequently, this synthesis route may necessitate more strenuous conditions, such as prolonged heating, to ensure the complete dissolution and reaction of the solid precursor.

-

Nickel(II) Hydroxide (Ni(OH)₂): Similar to the oxide, the hydroxide reacts with HBr in a classic acid-base neutralization to yield NiBr₂ and water. It is generally more reactive than NiO but may be less commonly available in high purity.

For the purposes of this guide, the synthesis using Nickel(II) Carbonate will be detailed as the primary, recommended protocol due to its reliability, straightforward workup, and clear reaction endpoint.

Detailed Synthesis Protocol: NiBr₂·3H₂O from Nickel(II) Carbonate

This protocol details the preparation of Nickel(II) bromide trihydrate. The trihydrate is specifically targeted as it crystallizes from aqueous solutions at temperatures above 29°C, making its isolation straightforward.[4][6][13]

Safety and Hazard Management

Mandatory Prerequisite: All steps must be performed inside a certified chemical fume hood.

-

Nickel(II) Compounds: Nickel compounds are classified as potential carcinogens, may cause respiratory and skin sensitization, and are toxic to aquatic life.[7][14] Inhalation of dust and direct skin contact must be avoided.

-

Hydrobromic Acid (48%): HBr is extremely corrosive and can cause severe skin burns and eye damage.[15][16] Its vapors are highly irritating to the respiratory system.[17][18][19]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or neoprene) are required.[16][17][18]

Materials and Equipment

| Reagent/Equipment | Specification |

| Nickel(II) Carbonate | NiCO₃, high purity (≥98%) |

| Hydrobromic Acid | HBr, 48% aqueous solution |

| Deionized Water | High purity, >18 MΩ·cm |

| Beakers | Borosilicate glass |

| Magnetic Stir Plate/Bar | |

| Heating Mantle/Hot Plate | |

| Glass Stirring Rod | |

| Buchner Funnel & Flask | For vacuum filtration |

| Filter Paper | Whatman Grade 1 or equivalent |

| Evaporating Dish | |

| Desiccator | Containing a suitable desiccant (e.g., CaCl₂) |

Experimental Workflow

The overall process involves the controlled reaction of the nickel precursor with hydrobromic acid, followed by purification and crystallization to isolate the hydrated salt.

Caption: General workflow for the synthesis of Nickel(II) bromide hydrate.

Step-by-Step Methodology

1. Reagent Preparation:

-

Calculate the required molar quantities. For example, to synthesize ~27 g of NiBr₂·3H₂O (0.1 mol), you will need 11.87 g of NiCO₃ (0.1 mol) and 33.9 g (or ~22.8 mL) of 48% HBr (0.2 mol). It is advisable to use a slight excess of NiCO₃ to ensure all the acid is consumed, which simplifies purification.

-

In a 250 mL beaker equipped with a magnetic stir bar, carefully measure the required volume of 48% hydrobromic acid and dilute it with an equal volume of deionized water. This dilution helps to moderate the initial reaction rate.

2. Controlled Reaction:

-

Place the beaker on a magnetic stir plate in the fume hood and begin gentle stirring.

-

Slowly, and in small portions, add the pre-weighed Nickel(II) carbonate powder to the stirring HBr solution. Causality: The slow addition is critical to control the rate of CO₂ effervescence and prevent the reaction mixture from foaming over.

-

Continue adding NiCO₃ until all the powder is in the beaker. The solution will turn a characteristic green color, indicative of the aqueous [Ni(H₂O)₆]²⁺ complex.

3. Digestion:

-

Once all the NiCO₃ has been added and the initial vigorous effervescence has subsided, gently heat the solution to approximately 60-70°C for 30-60 minutes.

-

Causality: This heating step, known as digestion, ensures the reaction goes to completion by increasing the reaction rate and dissolving any remaining precursor. The cessation of gas bubbles is a key indicator that the reaction is complete.

4. Filtration:

-

Allow the solution to cool slightly. If a slight excess of NiCO₃ was used, there will be a small amount of unreacted solid.

-

Perform a gravity or vacuum filtration to remove any suspended solids, collecting the clear green filtrate. This step ensures the final product is not contaminated with the starting material.

5. Concentration and Crystallization:

-

Transfer the filtrate to an evaporating dish and gently heat it to reduce the volume. The goal is to create a saturated or near-saturated solution.

-

Continue heating until the volume is reduced by about half, or until the first signs of crystal formation appear on the surface or on a cooled glass rod dipped into the solution.

-

Remove the dish from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, well-defined crystals, the cooling process should be gradual. Covering the dish with a watch glass can slow evaporation and cooling.

-

Causality: As the saturated solution cools, the solubility of NiBr₂ decreases, leading to the precipitation of the hydrated crystalline solid.[5] Crystallizing above 29°C favors the formation of the trihydrate.[4][6]

6. Isolation and Drying:

-

Collect the green crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold ethanol or diethyl ether. Causality: The cold solvent wash helps to remove any residual soluble impurities and surface moisture. NiBr₂ has lower solubility in these organic solvents than in water.[5][20]

-

Transfer the crystalline product to a watch glass and dry it in a desiccator over a drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved. Do not heat aggressively, as this can drive off the waters of hydration.[6][21]

Product Characterization and Quality Control

A synthesized product is only as valuable as its verified identity and purity. The following table summarizes the key physical properties of common Nickel(II) bromide hydrates.

| Property | NiBr₂ (Anhydrous) | NiBr₂·3H₂O (Trihydrate) | NiBr₂·6H₂O (Hexahydrate) |

| Formula Weight | 218.50 g/mol [20] | 272.56 g/mol [21] | 326.60 g/mol |

| Appearance | Yellow-brown solid[1] | Yellow-brown/greenish powder[6][13][21] | Green deliquescent scales[4][6] |

| Solubility in Water | Very soluble[5] | Soluble[3][21] | Soluble[4] |

| Decomposition | Melts at 963°C[1] | Loses 3H₂O at ~300°C[6][21][22] | Dehydrates over H₂SO₄ at 5°C[4][6] |

Self-Validating Checks:

-

Visual Inspection: The product should be a uniform, green crystalline solid, free of any unreacted white/pale green NiCO₃.

-

Thermogravimetric Analysis (TGA): This is the definitive method for confirming the degree of hydration. For NiBr₂·3H₂O, TGA would show a weight loss of approximately 19.8% (corresponding to 3 moles of water) upon heating to ~300°C.

Conclusion

The synthesis of Nickel(II) bromide hydrate via the reaction of Nickel(II) carbonate and hydrobromic acid is a robust and reliable laboratory procedure. By carefully controlling reaction conditions, particularly the rate of addition and the crystallization temperature, a high-purity product suitable for demanding applications in catalysis and materials science can be consistently obtained. The principles of safety, causality in experimental design, and thorough characterization are paramount to a successful and scientifically sound synthesis.

References

- J&K Scientific. Nickel(II) bromide anhydrous | 13462-88-9.

- Chem-Impex. Nickel(II)

- Fisher Scientific. Nickel(II)

- Wikipedia. Nickel(II) bromide.

- Sigma-Aldrich. Nickel(II) bromide 98 13462-88-9.

- ChemicalBook. NICKEL(II)

- Chemister.ru. nickel(II) bromide.

- Heeger Materials.

- ChemistryViews.

- LookChem. NICKEL(II)

- ResearchG

- Strem. Nickel(II)

- Sigma-Aldrich. Nickel(II)

- Penta chemicals. Hydrobromic acid.

- CymitQuimica. CAS 207569-11-7: Nickel bromide (NiBr2)

- Alfa Chemistry. CAS 207569-11-7 Nickel(II)

- FUNCMATER. Nickel(II)

- Haihang Industry. Nickel(II) Bromide Trihydrate in Pharmaceutical Synthesis: Quality You Can Trust.

- Carl ROTH.

- SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w.

- ChemSupply Australia.

- ChemicalBook. Hydrobromic Acid-Hazard and Toxicity.

- J&K Scientific. Nickel(II)

- ECHEMI. 7789-49-3, Nickel bromide (NiBr2)

- ProChem, Inc. Nickel (II)

- GTI Laboratory Supplies. Nickel(II)

Sources

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. buy Nickel(II) Bromide Trihydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 3. Nickel(II) bromide hydrate, 98%, for analysis 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. NICKEL(II) BROMIDE TRIHYDRATE | 7789-49-3 [chemicalbook.com]

- 5. nickel(II) bromide [chemister.ru]

- 6. Page loading... [guidechem.com]

- 7. CAS 207569-11-7: Nickel bromide (NiBr2), hydrate [cymitquimica.com]

- 8. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

- 13. echemi.com [echemi.com]

- 14. Nickel (II) Bromide Hydrate - ProChem, Inc. [prochemonline.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. seastarchemicals.com [seastarchemicals.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 19. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 20. 溴化镍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. heegermaterials.com [heegermaterials.com]

- 22. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

The Crystal Structure of Nickel(II) Bromide Dihydrate: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the crystal structure of Nickel(II) bromide dihydrate (NiBr₂·2H₂O), designed for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to offer not just a recitation of facts, but a causal understanding of its structural and physicochemical properties, grounded in authoritative crystallographic studies and analytical methodologies.

Introduction: The Significance of Hydrated Metal Halides

Nickel(II) bromide is known to exist in several hydrated forms, with the dihydrate being a key crystalline phase.[1] The degree of hydration in metal halides significantly influences their crystal packing, coordination geometry, and, consequently, their magnetic and electronic properties. Understanding the precise crystal structure of NiBr₂·2H₂O is fundamental for its application in catalysis, as a precursor in inorganic synthesis, and in the study of magnetic interactions in low-dimensional systems. This guide will delve into the definitive crystal structure, provide detailed experimental protocols for its synthesis and characterization, and offer insights into the interpretation of its analytical data.

Unveiling the Crystal Structure: A Detailed Crystallographic Analysis

The seminal work on the crystal structure of Nickel(II) bromide dihydrate was published by Katz, Post, and Lo in 1961. Their single-crystal X-ray diffraction study provided the foundational data that remains the authoritative reference for this compound.

Crystal System and Space Group

Nickel(II) bromide dihydrate crystallizes in the orthorhombic system. The determined space group is C222₁ . This non-centrosymmetric space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Unit Cell Parameters

The dimensions of the unit cell, as determined by X-ray diffraction, are crucial for defining the repeating structural motif of the crystal.

| Parameter | Value (Å) |

| a | 7.05 |

| b | 10.12 |

| c | 6.60 |

| α, β, γ | 90° |

Atomic Coordinates and Molecular Geometry

The asymmetric unit of the NiBr₂·2H₂O structure contains one Nickel(II) ion, two bromide ions, and two water molecules. The nickel ion occupies a special position on a twofold rotation axis.

The coordination environment around the Nickel(II) ion is a distorted octahedron . Each nickel ion is coordinated to four bromide ions and two water molecules. The four bromide ions form a slightly distorted square plane around the nickel center, with two bromide ions from adjacent chains bridging to create a linear polymer. The two water molecules occupy the axial positions of the octahedron, completing the coordination sphere.

This arrangement results in the formation of infinite linear chains of corner-sharing [NiBr₄(H₂O)₂] octahedra that extend along the c-axis. The chains are held together in the crystal lattice by hydrogen bonding between the coordinated water molecules and bromide ions of neighboring chains.

Diagrammatic Representation of the [NiBr₄(H₂O)₂] Coordination Sphere:

Caption: Coordination environment of the Nickel(II) ion in NiBr₂·2H₂O.

Key Interatomic Distances and Angles

The precise bond lengths and angles are critical for understanding the nature of the chemical bonds and the extent of distortion in the coordination octahedron.

| Bond | Distance (Å) |

| Ni–Br | 2.50 |

| Ni–O | 2.08 |

| Angle | Value (°) |

| Br–Ni–Br (in chain) | 180 |

| O–Ni–O | 180 |

| Br–Ni–O | 90 |

The linearity of the Br–Ni–Br and O–Ni–O linkages is a direct consequence of the crystal symmetry.

Experimental Methodologies: Synthesis and Characterization

Synthesis of Single Crystals of NiBr₂·2H₂O

High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution by the method of slow evaporation.[2][3]

Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated aqueous solution of Nickel(II) bromide at room temperature. Anhydrous or hydrated forms of NiBr₂ can be used as the starting material.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Crystallization: Place the filtered solution in a beaker covered with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Store the beaker in a vibration-free environment at a constant temperature.

-

Crystal Growth: Green, prismatic crystals of NiBr₂·2H₂O will form over a period of several days to weeks.

-

Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold distilled water, followed by a volatile solvent like ethanol or acetone, and then air-dry.

The choice of a slow evaporation rate is crucial for obtaining well-formed single crystals with minimal defects.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive characterization of the crystal structure is achieved through single-crystal X-ray diffraction.

Workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a controlled temperature (e.g., room temperature or cryogenic temperatures).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.

Experimental Workflow for SC-XRD:

Caption: Workflow for the synthesis and structural analysis of NiBr₂·2H₂O.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides valuable information about the dehydration process and thermal stability of NiBr₂·2H₂O.

Expected TGA/DSC Profile:

-

Dehydration: Upon heating, NiBr₂·2H₂O is expected to lose its two water molecules in a single step to form anhydrous NiBr₂. This dehydration process will be observed as a weight loss in the TGA curve and an endothermic peak in the DSC curve. The theoretical weight loss for the removal of two water molecules is approximately 14.16%. The onset temperature for this dehydration is typically observed in the range of 100-200°C.[4]

-

Decomposition: At much higher temperatures, the anhydrous NiBr₂ will decompose.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for confirming the presence of coordinated water molecules and characterizing the Ni-O and Ni-Br bonds.

Expected Vibrational Modes:

-

O-H Stretching: The presence of coordinated water molecules will give rise to strong, broad absorption bands in the IR spectrum in the region of 3000-3500 cm⁻¹. The corresponding O-H stretching modes will also be visible in the Raman spectrum.

-

H-O-H Bending: The bending mode of the coordinated water molecules is expected to appear around 1600-1650 cm⁻¹ in the IR spectrum.

-

Ni-O and Ni-Br Stretching: The lower frequency region of the IR and Raman spectra (below 600 cm⁻¹) will contain vibrations corresponding to the Ni-O and Ni-Br stretching modes. These bands provide direct information about the coordination environment of the nickel ion.

Conclusion

The crystal structure of Nickel(II) bromide dihydrate is characterized by a linear chain of corner-sharing [NiBr₄(H₂O)₂] octahedra, crystallizing in the orthorhombic C222₁ space group. This detailed structural understanding, derived from single-crystal X-ray diffraction, is essential for rationalizing its physical and chemical properties. The synthesis of high-quality single crystals via slow evaporation allows for its definitive characterization by a suite of analytical techniques, including thermal analysis and vibrational spectroscopy, which corroborate the crystallographic model. This guide provides a comprehensive framework for researchers and scientists working with this important inorganic compound.

References

-

Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Dehydration of a crystal hydrate at subglacial temperatures. (2023). Nature Communications. Retrieved January 8, 2026, from [Link]

-

Nickel(II) bromide. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Katz, L., Post, B., & Lo, D. H. (1961).

-

GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. (n.d.). International Journal of ChemTech Research. Retrieved January 8, 2026, from [Link]

-

Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis(guanidoacetate)nickel(II) dihydrate complex. (2011). ScienceAsia. Retrieved January 8, 2026, from [Link]

- Preparation method of anhydrous nickel bromide. (2020). Google Patents.

Sources

magnetic susceptibility of hydrated nickel bromide salts

An In-Depth Technical Guide to the Magnetic Susceptibility of Hydrated Nickel Bromide Salts

Abstract

This technical guide provides a comprehensive examination of the magnetic properties of hydrated nickel bromide (NiBr₂·xH₂O) salts. As paramagnetic materials, these compounds serve as exemplary systems for understanding the interplay between electronic structure, coordination chemistry, and bulk magnetic behavior.[1][2] This document delineates the theoretical underpinnings of Ni(II) paramagnetism, details rigorous experimental protocols for measuring magnetic susceptibility, and offers a framework for robust data analysis and interpretation. It is intended for researchers, materials scientists, and professionals in drug development who utilize magnetic characterization techniques.

Introduction: The Significance of Magnetic Susceptibility in Coordination Chemistry

Magnetic susceptibility (χ) is a fundamental property that quantifies the degree to which a material is magnetized in an applied magnetic field.[1][3] For transition metal complexes, this measurement is exceptionally powerful, providing direct insight into the number of unpaired electrons and, by extension, the electronic configuration, oxidation state, and coordination environment of the central metal ion.[4]

Nickel(II) bromide and its various hydrates (with water content, x, being 2, 3, or 6) are classic examples of paramagnetic coordination compounds.[5][6] The Ni(II) ion, with its d⁸ electron configuration, typically possesses two unpaired electrons in an octahedral field, leading to distinct magnetic behavior.[7][8] The degree of hydration critically influences the crystal structure, altering the coordination sphere of the nickel ion and the pathways for magnetic interactions between adjacent ions.[5][9][10] Understanding these variations is crucial for predicting and controlling the properties of nickel-containing materials in applications ranging from catalysis to advanced materials synthesis.[6]

This guide will explore the theoretical basis for the magnetic moment of hydrated nickel bromide, provide field-proven experimental workflows for its characterization, and detail the analytical methods required to extract meaningful physical parameters.

Theoretical Foundations

Electronic Structure and Magnetism of the Octahedral Ni(II) Ion

The magnetic properties of hydrated nickel bromide salts are rooted in the electronic structure of the Ni(II) ion.

-

d⁸ Configuration in an Octahedral Field: In the presence of ligands such as water and bromide ions, the five degenerate d-orbitals of the free Ni(II) ion split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a d⁸ ion, the electron configuration is t₂g⁶ eg². According to Hund's rule, the two electrons in the eg orbitals remain unpaired, resulting in a spin quantum number S = 1. This gives rise to a ³A₂g (triplet A-two-g) ground state term, which is orbitally non-degenerate.

-

Spin-Only Magnetic Moment: The theoretical magnetic moment arising solely from the electron spins (the "spin-only" moment, μ_so) can be calculated as: μ_so = √[n(n+2)] B.M. where n is the number of unpaired electrons and B.M. is the Bohr Magneton. For Ni(II) with n=2, the spin-only magnetic moment is √[2(2+2)] = √8 ≈ 2.83 B.M.[7]

-

Orbital Contribution and Spin-Orbit Coupling: The ³A₂g ground state can mix with a higher-energy ³T₂g excited state via spin-orbit coupling.[7][8] This phenomenon introduces an orbital angular momentum component to the total magnetic moment. Consequently, the experimentally observed effective magnetic moment (μ_eff) for most octahedral Ni(II) complexes is typically higher than the spin-only value, usually falling in the range of 2.9 to 3.4 B.M.[7]

-

Zero-Field Splitting (ZFS): Minor distortions from perfect octahedral symmetry can lift the degeneracy of the M_s sublevels (M_s = -1, 0, +1 for an S=1 system) even in the absence of an external magnetic field. This effect, known as zero-field splitting (D), causes a downturn in the product of magnetic susceptibility and temperature (χT) at low temperatures.[11]

The Curie-Weiss Law: Probing Magnetic Interactions

While the Curie Law describes the behavior of ideal, non-interacting paramagnetic centers, the magnetic susceptibility of real materials is better described by the Curie-Weiss Law:[12][13]

χ_M = C / (T - θ)

Where:

-

χ_M is the molar magnetic susceptibility.

-

C is the Curie constant, which is related to the effective magnetic moment.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides an indication of the nature and magnitude of magnetic interactions between neighboring ions.[12] A positive θ suggests ferromagnetic interactions (tendency for parallel spin alignment), while a negative θ indicates antiferromagnetic interactions (tendency for anti-parallel alignment).

The Role of Hydration in Modifying Structure and Magnetic Exchange

The number of water molecules in the crystal lattice directly dictates the coordination environment and the magnetic exchange pathways.

-

Nickel Bromide Hexahydrate (NiBr₂·6H₂O): X-ray crystallography reveals that this compound exists as discrete molecular units of trans-[NiBr₂(H₂O)₄] with two additional water molecules of crystallization.[5] The Ni(II) centers are well-isolated, leading to very weak magnetic interactions.

-

Nickel Bromide Dihydrate (NiBr₂·2H₂O): This hydrate forms a linear chain structure where Ni(II) ions are likely bridged by bromide ligands.[5] This arrangement provides a more direct pathway for magnetic superexchange, potentially leading to more significant antiferromagnetic interactions compared to the hexahydrate.

-

Anhydrous Nickel Bromide (NiBr₂): This material adopts a cadmium chloride structure and exhibits paramagnetism at room temperature, but it orders antiferromagnetically at a Néel temperature of 52 K.[5]

The transition from an isolated molecular structure to a polymeric chain or a layered lattice upon dehydration fundamentally alters the magnetic behavior, a change that can be quantified by measuring the magnetic susceptibility as a function of temperature.[9][10]

Experimental Determination of Magnetic Susceptibility

While classical methods like the Gouy balance provide foundational insights, modern research relies on the superior sensitivity and versatility of Superconducting Quantum Interference Device (SQUID) magnetometry.[1][14][15]

Workflow for Magnetic Susceptibility Measurement

The logical flow for determining and analyzing the magnetic properties of a hydrated nickel bromide salt is outlined below.

Caption: Experimental workflow from sample preparation to final data analysis.

Protocol 1: SQUID Magnetometry

This protocol describes the measurement of temperature-dependent DC magnetic susceptibility.

A. Sample Preparation:

-

Ensure the hydrated nickel bromide salt is a fine, homogeneous powder to avoid orientation effects in the magnetic field. Gently grind the sample in an agate mortar if necessary.

-

Use an analytical balance to accurately weigh approximately 10-20 mg of the powdered sample.

-

Transfer the weighed powder into a sample holder of known mass and diamagnetic properties (e.g., a gelatin capsule or a pre-measured segment of a plastic straw).[16] Press the powder gently to secure it.

B. Measurement Procedure:

-

Mount the sample holder onto the sample rod for the SQUID magnetometer (e.g., Quantum Design MPMS3).[16]

-

Center the sample within the superconducting detection coils following the instrument's standard procedure.

-

Set the measurement parameters. A typical experiment involves cooling the sample to the lowest temperature (e.g., 2 K) in zero field.

-

Apply a static DC magnetic field (e.g., H = 1000 Oe).

-

Measure the magnetic moment (M) as the temperature is swept from the base temperature up to 300 K. Data points should be collected at regular intervals.

C. Causality and Self-Validation:

-

Why a low field? A moderate field like 1000 Oe is strong enough to produce a good signal-to-noise ratio but weak enough to remain in the linear response regime (M ∝ H), which is a prerequisite for calculating susceptibility.

-

Why measure on warming? This ensures the sample is in thermal equilibrium at each data point, providing a consistent thermal history.

-

Validation: The resulting data should show a magnetic moment that decreases as temperature increases, consistent with paramagnetic behavior.[7]

Protocol 2: The Gouy Balance Method (Classical Approach)

This method measures the apparent change in mass of a sample when placed in a magnetic field.[14][17]

A. Sample Preparation:

-

Prepare a uniform, finely ground powder of the nickel bromide salt.

-

Pack the powder into a cylindrical Gouy tube of uniform cross-sectional area (A) to a specific height (l). The packing must be consistent and reproducible to ensure a uniform density.

B. Measurement Procedure:

-

Suspend the empty Gouy tube from a sensitive analytical balance such that its bottom end is positioned in the center of the magnetic field of an electromagnet, and the top end is in a region of negligible field.[18]

-

Record the mass of the empty tube with the magnet off (m_tube_off) and with the magnet on (m_tube_on).

-

Fill the tube with the sample powder to the marked height and record its mass with the magnet off (m_sample_off).

-

Turn the electromagnet on to a calibrated field strength (H) and record the new mass (m_sample_on).

C. Causality and Self-Validation:

-

Why a non-uniform field? The Gouy method relies on the force exerted on the sample as it moves into a field gradient. The setup ensures one end is in a high field and the other in a near-zero field.[18]

-

Validation: For a paramagnetic substance like hydrated nickel bromide, the sample will be drawn into the field, resulting in an apparent increase in mass (m_sample_on > m_sample_off).[18][19] The opposite is true for diamagnetic substances.

Data Analysis and Interpretation

Raw data from the magnetometer (magnetic moment, M) must be converted into physically meaningful parameters.

Calculation of Molar Magnetic Susceptibility (χ_M)

-

Calculate Volume Susceptibility (χ_v): For SQUID data, first calculate the magnetic susceptibility (χ = M/H). Then, calculate the volume susceptibility by dividing by the sample volume (V).

-

Calculate Gram Susceptibility (χ_g): Divide the volume susceptibility by the sample's density (ρ). χ_g = χ_v / ρ

-

Calculate Molar Susceptibility (χ_M): Multiply the gram susceptibility by the molar mass (MM) of the compound. χ_M = χ_g × MM

-

Diamagnetic Correction: The measured susceptibility (χ_M,exp) includes a diamagnetic contribution from the core electrons of all atoms and the sample holder. This must be subtracted to isolate the paramagnetic component (χ_M,corr). χ_M,corr = χ_M,exp - χ_dia Diamagnetic corrections (χ_dia) can be estimated using Pascal's constants.

Graphical Analysis and Parameter Extraction

A plot of the inverse of the corrected molar susceptibility (1/χ_M,corr) versus temperature (T) is highly instructive.

Caption: Logical flow for analyzing variable-temperature magnetic susceptibility data.

-

Linear Region: For a simple paramagnet, the plot of 1/χ_M vs. T should be linear at higher temperatures.[16] Deviation from linearity at low temperatures can indicate ZFS or the onset of magnetic ordering.

-

Parameter Extraction:

-

The Curie Constant (C) is the inverse of the slope of the linear fit.

-

The Weiss Constant (θ) is calculated from the x-intercept of the linear fit (or from the y-intercept, which is -θ/C).

-

Calculating and Interpreting the Effective Magnetic Moment (μ_eff)

The effective magnetic moment can be calculated directly from the Curie constant or from the susceptibility at a given temperature:

μ_eff = √[8C] ≈ 2.828 √[χ_M * T]

A plot of χ_MT vs. T is also very useful. For an ideal paramagnet with no orbital contribution or ZFS, this plot would be a flat line. For octahedral Ni(II), χ_MT is typically constant at high temperatures and decreases upon cooling due to ZFS. The value of χ_M*T in the high-temperature plateau is used to calculate the most reliable μ_eff.

Data Summary

All quantitative data should be summarized for clarity and comparison.

Table 1: Physicochemical Properties of Nickel Bromide Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Crystal Structure Type |

|---|---|---|---|

| Anhydrous Nickel Bromide | NiBr₂ | 218.50 | Cadmium Chloride |

| Nickel Bromide Dihydrate | NiBr₂·2H₂O | 254.53 | Linear Chain |

| Nickel Bromide Trihydrate | NiBr₂·3H₂O | 272.55 | Assumed Chain Structure |

| Nickel Bromide Hexahydrate | NiBr₂·6H₂O | 326.60 | Isolated trans-[NiBr₂(H₂O)₄] |

Data sourced from reference[5].

Table 2: Representative Magnetic Data for a Hydrated Ni(II) Complex

| Parameter | Theoretical Value | Typical Experimental Value | Interpretation |

|---|---|---|---|

| Spin-Only Moment (μ_so) | 2.83 B.M. | - | Baseline for a d⁸ ion with two unpaired electrons. |

| Effective Moment (μ_eff) | - | 3.15 B.M. | Value is higher than μ_so, indicating significant orbital contribution from the ³A₂g ground state. |

| Weiss Constant (θ) | - | -2.5 K | A small, negative value indicates weak antiferromagnetic interactions between adjacent Ni(II) centers. |

Conclusion

The is a direct probe of the fundamental properties of the Ni(II) ion in a variable coordination environment. The paramagnetism is dictated by the two unpaired electrons of the d⁸ configuration in a pseudo-octahedral ligand field. Variable-temperature magnetic measurements, particularly using SQUID magnetometry, allow for the precise determination of the effective magnetic moment (μ_eff) and the Weiss constant (θ). These parameters reveal the extent of orbital contribution to the magnetic moment and the nature of the weak magnetic interactions between metal centers. Crucially, the degree of hydration governs the crystal structure, transforming the material from one with isolated magnetic centers (hexahydrate) to one with interacting chains (dihydrate), thereby directly tuning the bulk magnetic properties. This guide provides the theoretical and practical framework necessary for researchers to confidently measure, analyze, and interpret the magnetic behavior of these and related coordination compounds.

References

-

Wikipedia. Nickel(II) bromide. [Link]

-

Lussier, D. J., et al. (2022). Paramagnetic Properties of Rare Earth Hydroxides, Oxalates, and Dibutyl Phosphates. ACS Omega. [Link]

-

University of California, Davis ChemWiki. Magnetic Properties. [Link]

-

Kłak, J., et al. (2007). Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. Journal of the Serbian Chemical Society. [Link]

-

Oshio, H., et al. (2018). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. Magnetochemistry. [Link]

-

Vallejo, J., et al. (2021). Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study. Molecules. [Link]

-

Sato, O. (2022). Magnetism of Metal Complexes. In Molecular Science. Royal Society of Chemistry. [Link]

- Google Patents. (2020). Preparation method of anhydrous nickel bromide. CN111453780A.

-

Ni, W. T. (1990). Search for New Forces using SQUID's with Paramagnetic Salts. ICRR Workshop Proceedings. [Link]

-

Journal of Applied Physics. (2003). Influence of water molecule coordination on the magnetic properties of polyamine copper dinitrate complexes. [Link]

-

Wikipedia. Paramagnetism. [Link]

-

Journal of the American Chemical Society. (1966). The Magnetic Properties of Nickel(II) Complexes Containing a Macrocyclic Ligand and the Existence of a High Spin-Low Spin Equilibrium. [Link]

-

Allen, T. (n.d.). Understanding Curie-Weiss Law: Principles and Applications in Magnetism. Toppr. [Link]

-

Wikipedia. Gouy balance. [Link]

-

PubChem. Nickel bromide (NiBr2), hexahydrate. [Link]

-

NDE-Ed.org. Diamagnetic, Paramagnetic, and Ferromagnetic Materials. [Link]

-

Kalita, P., et al. (2019). Changes in magnetic order through two consecutive dehydration steps of metal-phosphonate diamond chains. RSC Advances. [Link]

-

ACS Publications. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Chemical Reviews. [Link]

-

Wikipedia. Curie–Weiss law. [Link]

-

Dalal Institute. Gouy's Method for Determination of Magnetic Susceptibility. [Link]

-

Clark, S. J., et al. (2021). Magneto-structural Correlations in Ni2+–Halide Chains. Inorganic Chemistry. [Link]

-

Sharma, S., et al. (2014). Abnormal Magnetic Moment and Zero Field Splitting of Some Nickel (II) Complexes. IRA-International Journal of Applied Sciences. [Link]

-

ResearchGate. (2015). How does the magnetic property of a salt change with hydration? [Link]

-

Chemistry LibreTexts. (2022). Magnetic Susceptibility Measurements. [Link]

-

PubMed. (2019). Measurement of the magnetic susceptibility of subtle paramagnetic solutions using the diamagnetic repulsion of polymer microparticles. [Link]

-

Wilson, M. N., et al. (2022). A beginner's guide to measuring magnetic susceptibility with a SQUID. arXiv. [Link]

-

Engineering LibreTexts. (2021). Curie-Weiss Law. [Link]

-

BYJU'S. Paramagnetism. [Link]

-

Lide, D. R. (Ed.). (2004). Magnetic Susceptibility of the Elements and Inorganic Compounds. In CRC Handbook of Chemistry and Physics. [Link]

-

Brown University Physics Department. (2015). Determining Magnetic Susceptibility with a Gouy Balance. [Link]

-

arXiv. (2015). Electron paramagnetic resonance spectroscopy using a dc-SQUID magnetometer directly coupled to an electron spin ensemble. [Link]

-

GeeksforGeeks. (2023). Paramagnetic Materials. [Link]

-

Wikipedia. Van Vleck paramagnetism. [Link]

-

Vedantu. Properties of Diamagnetic, Paramagnetic & Ferromagnetic Materials. [Link]

-

My Physics Class Room. Magnetic Susceptibility determination: Guoy's Balance Method. [Link]

-

PLASSMAT. SQUID magnetometry. [Link]

-

Vedantu. Curie Weiss Law: Formula, Applications & Limitations Explained. [Link]

-

YouTube. (2014). Magnetic Properties of TM Complexes | Intro & Theory. [Link]

-

Ereztech. Nickel Bromide. [Link]

Sources

- 1. Paramagnetism - Wikipedia [en.wikipedia.org]

- 2. Paramagnetic Materials - GeeksforGeeks [geeksforgeeks.org]

- 3. eng.libretexts.org [eng.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 6. CAS 207569-11-7: Nickel bromide (NiBr2), hydrate [cymitquimica.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Changes in magnetic order through two consecutive dehydration steps of metal-phosphonate diamond chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 14. Gouy balance - Wikipedia [en.wikipedia.org]

- 15. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. myphysicsclassroom.in [myphysicsclassroom.in]

- 19. sthcphy.wordpress.com [sthcphy.wordpress.com]

A Comprehensive Technical Guide to the Solubility of Nickel(II) Bromide Hydrate in Aqueous and Organic Media

This guide provides an in-depth exploration of the solubility characteristics of Nickel(II) bromide and its hydrated forms. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced understanding of the physicochemical principles governing the dissolution of this important inorganic compound. We will delve into the causality behind its solubility in various solvents, provide actionable experimental protocols, and present the data in a clear, comparative format.

Introduction to Nickel(II) Bromide and its Hydrates

Nickel(II) bromide (NiBr₂) is an inorganic compound that exists in an anhydrous form as yellow-brown crystals and in several hydrated forms, with the trihydrate (NiBr₂·3H₂O) and hexahydrate (NiBr₂·6H₂O) being the most common.[1][2] These hydrated forms are typically greenish crystalline solids.[3] The presence of water of hydration significantly influences the compound's physical properties, including its solubility. The coordination of water molecules to the nickel ion in the crystal lattice plays a crucial role in the dissolution process.[1] Understanding the specific hydrate in use is critical for experimental reproducibility, as the molecular weight and, consequently, mass-based solubility measurements will differ.

Aqueous Solubility of Nickel(II) Bromide

Nickel(II) bromide is highly soluble in water.[4][5] The dissolution is an energetically favorable process driven by the strong ion-dipole interactions between the polar water molecules and the Ni²⁺ and Br⁻ ions.[6][7] When Nickel(II) bromide hydrate is introduced into water, the polar water molecules are attracted to the charged ions on the surface of the crystal lattice. The positive end of the water dipole (hydrogen atoms) orients towards the bromide anions, while the negative end (oxygen atom) orients towards the nickel cation.[8][9] This interaction, known as hydration, releases energy and is strong enough to overcome the lattice energy holding the ions together in the crystal.[6][10]

The solubility of Nickel(II) bromide in water is also temperature-dependent, generally increasing with temperature. This indicates that the dissolution process is endothermic.

Table 1: Solubility of Anhydrous Nickel(II) Bromide in Water at Various Temperatures [11]

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 113 |

| 10 | 122 |

| 20 | 131 |

| 25 | 134 |

| 30 | 138 |

| 40 | 144 |

| 50 | 150 |

| 60 | 152 |

| 80 | 154 |

| 100 | 155 |

Solubility in Organic Solvents

The solubility of Nickel(II) bromide in organic solvents is governed by the principle of "like dissolves like." Its solubility is generally higher in polar protic and polar aprotic solvents that can effectively solvate the nickel and bromide ions.

Expert Insight: The ability of a solvent to dissolve an ionic compound like NiBr₂ is not solely dependent on its polarity (dipole moment). The solvent's ability to form strong interactions with the individual ions is paramount. For instance, protic solvents like alcohols can hydrogen bond with the bromide ions, enhancing solubility. Aprotic polar solvents with high dielectric constants can effectively shield the ions from each other, preventing them from reforming the crystal lattice.[10]

Table 2: Solubility of Nickel(II) Bromide in Various Organic Solvents [11][12]

| Solvent | Chemical Formula | Type | Solubility |

| Methanol | CH₃OH | Polar Protic | 35.1 g / 100 g (at 20°C) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | 0.81 g / 100 g (at 20°C) |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |

| Benzonitrile | C₆H₅CN | Polar Aprotic | Sparingly Soluble |

| Propylene Carbonate | C₄H₆O₃ | Polar Aprotic | 0.1 g / 100 g (at 25°C) |

The data indicates that while Nickel(II) bromide is soluble in polar alcohols like methanol and ethanol, its solubility is significantly lower in less polar solvents like acetone. The term "soluble" for ethanol and diethyl ether suggests appreciable dissolution, though quantitative data is less readily available in the searched literature.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol outlines a reliable method for determining the solubility of Nickel(II) bromide hydrate in a given solvent at a specific temperature. The principle of this self-validating system is to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.

Materials:

-

Solvent of interest (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size)

-

Drying oven

-

Desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of Nickel(II) bromide hydrate to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure saturation. b. Place the container in a constant temperature bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. Once equilibrium is established, cease stirring and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling. c. Immediately filter the collected sample through a syringe filter to remove any undissolved microcrystals. This step is critical for accuracy.

-

Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Dispense the filtered, saturated solution into the pre-weighed dish and record the exact volume. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 110°C for water). d. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. e. Weigh the dish containing the dry Nickel(II) bromide residue. f. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved Nickel(II) bromide by subtracting the initial mass of the evaporating dish from the final constant mass. b. Express the solubility in the desired units, typically grams of solute per 100 grams of solvent.

Causality in Experimental Design: The extended stirring period ensures that the dissolution process reaches a dynamic equilibrium. The use of a constant temperature bath is critical as solubility is highly temperature-dependent. Filtration of the supernatant is a non-negotiable step to prevent undissolved solids from artificially inflating the measured solubility.

Visualization of the Dissolution Process

The following diagram illustrates the key steps and interactions involved in the dissolution of Nickel(II) bromide hydrate in water.

Caption: Dissolution of Nickel(II) Bromide Hydrate in Water.

Safety and Handling

Nickel(II) bromide and its hydrates are classified as hazardous substances.[15] They are harmful if swallowed, may cause an allergic skin reaction, and are suspected of causing genetic defects and cancer.[16] It is also very toxic to aquatic life with long-lasting effects.[15] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn when handling these compounds. All work should be conducted in a well-ventilated area or a fume hood.[15]

Conclusion

The solubility of Nickel(II) bromide hydrate is a multifaceted property influenced by the nature of the solvent, temperature, and the specific hydrate form. Its high solubility in water and polar organic solvents is a direct consequence of strong ion-dipole interactions that overcome the crystal lattice energy. A thorough understanding of these principles, coupled with rigorous experimental technique, is essential for the effective use of this compound in research and development.

References

-

Chemical Entities of Biological Interest (ChEBI). nickel(II) bromide. [Link]

-

TutorChase. Why do ionic compounds often dissolve in polar solvents?. [Link]

-

Lead Sciences. Nickel(II) bromide trihydrate. [Link]

-

Study.com. Describe the process by which a polar solvent dissolves an ionic substance.. [Link]

-

SLS Ireland. Nickel(II) bromide, 98%. [Link]

-

Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. [Link]

-

Wikipedia. Nickel(II) bromide. [Link]

-

YouTube. How Do Ion-Dipole Forces Affect Solubility?. [Link]

-

Chemistry LibreTexts. Chapter 9.2: Solubility and Structure. [Link]

-

Scribd. Solubility Experiment. [Link]

-

Carl ROTH. Nickel(II) bromide hydrate. [Link]

-

Chemistry LibreTexts. 7.3: Dissolution of Ionic Compounds. [Link]

-

ACS Publications. Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. [Link]

-

ResearchGate. Determination of Inorganic Salt Solubility at a Temperature above the Boiling Point of Water by Multiple Headspace Extraction Gas Chromatography. [Link]

-

An-Najah National University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Laboratory Notes. Nickel(II) Bromide (NiBr₂). [Link]

-

Bengis Life. Is NiBr2 ( NICKEL BROMIDE ) Soluble or Insoluble in water ?. [Link]

-

PubChem. Nickel(II) bromide. [Link]

Sources

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. CAS 7789-49-3: Nickel bromide (NiBr2), trihydrate [cymitquimica.com]

- 4. Nickel (II) Bromide Hydrate - ProChem, Inc. [prochemonline.com]

- 5. Is NiBr2 ( NICKEL BROMIDE ) Soluble or Insoluble in water ? [bengislife.com]

- 6. tutorchase.com [tutorchase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nickel(II) bromide [chemister.ru]

- 12. Nickel(II) bromide hydrate, 98%, for analysis 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Nickel(II) bromide trihydrate, 98% | Fisher Scientific [fishersci.ca]

- 14. Nickel(II) bromide trihydrate - Lead Sciences [lead-sciences.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.ca [fishersci.ca]

different hydrate forms of Nickel(II) bromide (di-, tri-, hexahydrate)

An In-depth Technical Guide to the Hydrate Forms of Nickel(II) Bromide: Synthesis, Characterization, and Interconversion

Introduction

Nickel(II) bromide (NiBr₂), an inorganic compound of significant interest in chemical synthesis and materials science, exists in an anhydrous state and as several distinct crystalline hydrates.[1][2] The most commonly encountered forms are the dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O).[1][3] The degree of hydration profoundly influences the compound's physical and chemical properties, including its color, crystal structure, solubility, and reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of these different forms is crucial for the precise control of experimental conditions and the successful outcome of synthetic procedures.

This guide provides a comprehensive overview of the di-, tri-, and hexahydrate forms of Nickel(II) bromide, with a focus on their synthesis, structural characteristics, and interconversion. The information presented herein is intended to serve as a practical resource for laboratory applications, enabling informed decisions in experimental design and execution.

The Anhydrous and Hydrated Forms of Nickel(II) Bromide: A Comparative Overview